molecular formula C11H12N2O4 B2842965 5,6,7-Trimethoxyquinazolin-4(3H)-one CAS No. 1173284-43-9

5,6,7-Trimethoxyquinazolin-4(3H)-one

Cat. No. B2842965
CAS RN: 1173284-43-9
M. Wt: 236.227
InChI Key: JLFAHVDBMXMNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-Trimethoxyquinazolin-4(3H)-one is a quinazoline derivative . Quinazolines and their derivatives have been demonstrated to possess antitumor abilities . In particular, N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride has shown anticancer activities against four kinds of cell lines .


Synthesis Analysis

A series of 4-aminoquinazoline derivatives, including 5,6,7-Trimethoxyquinazolin-4(3H)-one, is prepared by the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .


Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 29 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), 3 ethers (aromatic), and 1 Pyrimidine .


Chemical Reactions Analysis

The synthesis of 5,6,7-Trimethoxyquinazolin-4(3H)-one involves a nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline and aryl amine .


Physical And Chemical Properties Analysis

The molecular formula of 5,6,7-Trimethoxyquinazolin-4(3H)-one is C18H16F3N3O3 .

Scientific Research Applications

Antitumor Activity

5,6,7-Trimethoxyquinazolin-4(3H)-one: and its derivatives have shown promising antitumor properties. In a study by Liu et al., a series of 4-aminoquinazoline derivatives were synthesized by nucleophilic substitution reactions. Among them, compounds 6b and 6e exhibited potent inhibitory effects against tumor cells such as PC3, A431, Bcap-37, and BGC823, with IC50 values ranging from 5.8 to 9.8 μM in vitro . These findings suggest its potential as an antitumor agent.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR plays a crucial role in cancer progression. 5,6,7-Trimethoxyquinazolin-4(3H)-one derivatives have been investigated as EGFR inhibitors. They target the ATP-binding site of EGFR, disrupting downstream signaling pathways. These compounds hold promise for cancer therapy, especially in breast cancer and head-and-neck carcinoma .

Plant Chemical Defense

While not extensively studied, quinazolinone derivatives, including 5,6,7-Trimethoxyquinazolin-4(3H)-one , may play a role in plant chemical defense. Controlled hydroxylation of these compounds could enhance their defensive properties without self-toxicity . Further research is needed to explore this intriguing aspect.

Phytochemical Exploration

Given its unique structure, 5,6,7-Trimethoxyquinazolin-4(3H)-one is an interesting target for phytochemical investigations. Researchers can explore its biosynthesis, isolation from natural sources, and potential bioactivities. The IMPPAT database provides valuable information on Indian medicinal plants and their phytochemical constituents .

Chemical Biology and Mechanism Studies

Researchers can investigate the biological targets and mechanisms of action associated with 5,6,7-Trimethoxyquinazolin-4(3H)-one. Understanding its interactions with cellular components, enzymes, and receptors will provide insights into its potential applications.

properties

IUPAC Name

5,6,7-trimethoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-15-7-4-6-8(11(14)13-5-12-6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFAHVDBMXMNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)N=CNC2=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trimethoxyquinazolin-4(3H)-one

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